molecular formula C13H7Cl2N3O2 B4353610 3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4353610
M. Wt: 308.12 g/mol
InChI Key: XKPMEOORCAJLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-chlorobenzaldehyde with 3-amino-5-chloropyrazole in the presence of a suitable catalyst, followed by cyclization with formic acid or another carboxylating agent . The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethyl sulfoxide or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Catalysts such as palladium or copper complexes may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 3-(4-chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Uniqueness

3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both chloro and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-3-1-7(2-4-8)10-5-11(13(19)20)18-12(17-10)9(15)6-16-18/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPMEOORCAJLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
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3-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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